molecular formula C10H13BrN2O2S B1356894 tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate CAS No. 365996-63-0

tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

Cat. No. B1356894
M. Wt: 305.19 g/mol
InChI Key: CDSSEIKIKLGYMP-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate” is likely to be an organic compound containing a pyrrolo[3,4-d]thiazole ring which is a fused five-membered ring with nitrogen and sulfur atoms, and a six-membered aromatic ring with nitrogen atom. The compound also contains a bromine atom and a tert-butyl ester group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through cyclization reactions . For instance, pyrrolo[2,3-d]thiazoles can be derived from the corresponding o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolo[3,4-d]thiazole ring, a bromine atom, and a tert-butyl ester group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrogen and sulfur atoms in the pyrrolo[3,4-d]thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as density, boiling point, vapor pressure, and solubility could be predicted using computational chemistry methods .

Scientific Research Applications

Anionic Cascade Recyclization in Heterocyclic Chemistry

Research by Ivanov (2020) in "Tetrahedron Letters" explored anionic cascade recyclization involving compounds related to tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate. This study highlighted the potential of such compounds in synthesizing complex heterocyclic structures like pyrrolo[1,2-b][1,2,4]triazine derivatives, showcasing their utility in organic synthesis and heterocyclic chemistry (Ivanov, 2020).

Role in Synthesis and Biological Evaluation

Doležal et al. (2006) reported the condensation of related compounds with aminothiazoles, leading to a series of amides. These compounds were evaluated for anti-mycobacterial and antifungal activities, indicating the significance of tert-butyl thiazole derivatives in medicinal chemistry and drug discovery (Doležal et al., 2006).

Advancements in Antibiotic Synthesis

Martin et al. (2008) in "Organic Letters" described the synthesis of thiazolecarboxylates, including tert-butyl derivatives, for developing thiopeptide antibiotics. This work underscores the importance of such compounds in the synthesis of complex antibiotics, highlighting their role in addressing antibiotic resistance challenges (Martin et al., 2008).

Structural Studies in Crystallography

Lynch and Mcclenaghan (2004) conducted structural analysis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, using crystallography. This research is crucial in understanding the molecular geometry and intermolecular interactions of tert-butyl thiazole derivatives (Lynch & Mcclenaghan, 2004).

properties

IUPAC Name

tert-butyl 2-bromo-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S/c1-10(2,3)15-9(14)13-4-6-7(5-13)16-8(11)12-6/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSSEIKIKLGYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139981
Record name 1,1-Dimethylethyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate

CAS RN

365996-63-0
Record name 1,1-Dimethylethyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365996-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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